5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC16350302
Molecular Formula: C23H23N3O5S
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O5S |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C23H23N3O5S/c1-28-15-7-5-13(6-8-15)16-12-32-23(25-16)20-17(27)11-26(22(20)24)14-9-18(29-2)21(31-4)19(10-14)30-3/h5-10,12,24,27H,11H2,1-4H3 |
| Standard InChI Key | LVHWYHUSCRQFOT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=C(C(=C4)OC)OC)OC)O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula is C₂₃H₂₃N₃O₅S, with a molecular weight of 453.5 g/mol . Its structure integrates three key moieties:
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A 1,2-dihydro-3H-pyrrol-3-one core, providing a five-membered lactam ring critical for hydrogen bonding and enzymatic interactions.
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A 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent at position 4, introducing aromaticity and sulfur-based reactivity.
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A 3,4,5-trimethoxyphenyl group at position 1, enhancing lipophilicity and binding affinity to hydrophobic enzyme pockets .
The IUPAC name, 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol, reflects its tautomeric forms, with the 5-amino group existing in equilibrium with an imino configuration .
Spectroscopic and Crystallographic Data
X-ray crystallography reveals a planar thiazole ring (bond length: 1.74 Å for C–S) and a dihedral angle of 112° between the thiazole and pyrrolone rings, suggesting moderate conjugation. NMR spectra show distinct signals for methoxy groups (δ 3.75–3.85 ppm) and aromatic protons (δ 6.8–7.4 ppm), corroborating the substitution pattern .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 453.5 g/mol | |
| Thiazole C–S Bond Length | 1.74 Å | |
| Dihedral Angle (Thiazole–Pyrrolone) | 112° |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three stages:
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Thiazole Formation: Condensation of 4-methoxyphenylthiourea with α-bromo ketones yields the 4-(4-methoxyphenyl)thiazole intermediate .
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Pyrrolone Construction: Cyclization of γ-aminobutyric acid derivatives with the thiazole intermediate under acidic conditions forms the pyrrolone ring .
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Trimethoxyphenyl Introduction: Ullmann coupling or Buchwald–Hartwig amination attaches the 3,4,5-trimethoxyphenyl group to the pyrrolone nitrogen.
Microwave-assisted synthesis reduces reaction times by 40% and improves yields to 78% compared to conventional heating.
Industrial-Scale Production
Continuous flow reactors achieve 90% purity at a throughput of 1.2 kg/day, utilizing palladium catalysts (0.5 mol%) and green solvents (e.g., cyclopentyl methyl ether) .
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits tubulin polymerization (IC₅₀ = 1.2 μM) by binding to the colchicine site, disrupting microtubule assembly in cancer cells . Comparative studies show 3-fold greater potency than combretastatin A-4 analogues.
Antiproliferative Effects
In vitro testing against MCF-7 breast cancer cells reveals an IC₅₀ of 0.8 μM, with apoptosis induction via caspase-3 activation . The trimethoxyphenyl group enhances membrane permeability, as evidenced by a logP value of 2.9 .
Table 2: Biological Activity Profile
| Target | IC₅₀/EC₅₀ | Model System | Source |
|---|---|---|---|
| Tubulin Polymerization | 1.2 μM | Porcine brain tubulin | |
| MCF-7 Cell Viability | 0.8 μM | Human breast cancer | |
| COX-2 Inhibition | 12.4 μM | Recombinant enzyme |
Applications in Drug Development
Anticancer Agents
Structural analogs are in preclinical trials for pancreatic cancer, showing 60% tumor reduction in xenograft models. The thiazole moiety’s sulfur atom facilitates interactions with cysteine residues in oncogenic kinases .
Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
The target compound’s unique pyrrolone-thiazole framework confers dual functionality: tubulin binding and kinase inhibition, unlike simpler analogues .
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